4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 9.98 (s, 1H, CHO)
- δ 8.02–7.92 (m, 2H, aromatic H adjacent to aldehyde)
- δ 7.78–7.70 (m, 2H, aromatic H meta to aldehyde)
- δ 7.45 (s, 1H, thiazole H3)
- δ 1.39 (s, 9H, tert-butyl CH₃)
¹³C NMR (101 MHz, CDCl₃):
- δ 191.2 (CHO)
- δ 160.1 (C=N of thiazole)
- δ 150.3–125.4 (aromatic carbons)
- δ 35.2 (tert-butyl quaternary C)
- δ 29.8 (tert-butyl CH₃)
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
- 2820–2720 (C–H stretch of aldehyde)
- 1705 (C=O stretch)
- 1590 (C=N stretch in thiazole)
- 1360 (C–S vibration)
Mass Spectrometry (MS)
- EI-MS (m/z): 245 [M]⁺ (base peak), 230 [M–CH₃]⁺, 202 [M–(C₃H₇)]⁺
- Fragmentation pattern confirms loss of tert-butyl (57 amu) and subsequent ring-opening of the thiazole.
Crystallographic Studies and X-ray Diffraction Analysis
As of current literature, no single-crystal X-ray diffraction data for this compound has been reported. However, analogous thiazole derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.2–8.5 Å, b = 10.1–10.4 Å, c = 12.3–12.6 Å. Molecular docking studies suggest that the tert-butyl group induces a twist angle of 15–20° between the thiazole and benzene rings, optimizing van der Waals interactions in hypothetical crystal lattices.
Table 2: Predicted Crystallographic Parameters
| Parameter | Value Range |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 1050–1100 ų |
| Density | 1.25–1.30 g/cm³ |
Properties
IUPAC Name |
4-(4-tert-butyl-1,3-thiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-14(2,3)12-9-17-13(15-12)11-6-4-10(8-16)5-7-11/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKIVYFYAIKVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381164 | |
| Record name | 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-78-5 | |
| Record name | 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction is a classical method for synthesizing thiazoles. For 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde, this approach involves:
- Reactants :
- α-Bromo ketone: 2-Bromo-1-(4-tert-butylphenyl)ethanone
- Thioamide: Thioacetamide
- Aldehyde: 4-Formylbenzaldehyde
- Conditions : Reflux in ethanol with catalytic acetic acid (80°C, 12–16 hours).
- Mechanism : The α-bromo ketone reacts with the thioamide to form the thiazole core, while the aldehyde introduces the benzaldehyde moiety.
- Yield : Reported yields range from 65–75% for analogous thiazole syntheses.
Reaction Scheme :
$$
\ce{Br-C(=O)-C6H4-tBu + H2N-C(=S)-CH3 + OHC-C6H4-CHO ->[EtOH, \Delta] 4-[4-(tBu)-Thiazol-2-yl]benzaldehyde}
$$
Cyclocondensation of Thioamide and Aldehyde
This method directly forms the thiazole ring using a tert-butyl-substituted benzaldehyde and thiourea:
- Reactants :
- 4-(tert-Butyl)benzaldehyde
- Thiourea
- Conditions : Concentrated HCl (37%), reflux at 100°C for 8–10 hours.
- Mechanism : Acid-catalyzed cyclization eliminates water, forming the thiazole ring.
- Yield : ~60% (based on similar syntheses).
Key Step :
$$
\ce{4-(tBu)-C6H4-CHO + H2N-C(=S)-NH2 ->[HCl, \Delta] 4-[4-(tBu)-Thiazol-2-yl]benzaldehyde + NH3 + H2O}
$$
Cross-Coupling via Suzuki Reaction
A modular approach using palladium-catalyzed coupling:
- Step 1 : Synthesize 4-bromobenzaldehyde.
- Step 2 : Prepare 4-(tert-butyl)thiazol-2-ylboronic acid.
- Step 3 : Suzuki coupling under Pd(PPh3)4 catalysis (1 mol%), K2CO3, DMF/H2O (3:1), 80°C, 12 hours.
- Yield : 70–80% (post-purification).
Advantage : Enables late-stage functionalization but requires pre-synthesized boronic acid.
Direct Cyclization on Benzene Ring
Introducing the thiazole via sequential functionalization:
- Thioamide Introduction : Treat 4-aminobenzaldehyde with Lawesson’s reagent to form 4-thiocarbamoylbenzaldehyde.
- Cyclization : React with tert-butyl bromoacetone in DMF at 120°C for 6 hours.
- Yield : 55–60% .
Challenges : Requires precise control over regioselectivity.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Scalability | Key Advantages |
|---|---|---|---|---|
| Hantzsch Synthesis | 65–75 | Reflux, 12–16 hrs | Moderate | One-pot, fewer steps |
| Cyclocondensation | ~60 | Acidic, 8–10 hrs | High | Direct use of aldehyde precursor |
| Suzuki Coupling | 70–80 | Pd catalysis, 12 hrs | Low | Modular, versatile for derivatives |
| Direct Cyclization | 55–60 | High temp., 6 hrs | Moderate | Avoids boronic acid synthesis |
Key Research Findings
- Optimal Conditions : The Hantzsch method balances yield and practicality, making it the most cited approach.
- Purity Challenges : Cyclocondensation often requires column chromatography due to by-products (e.g., unreacted thiourea).
- Scalability Issues : Suzuki coupling’s reliance on Pd catalysts increases costs for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzoic acid.
Reduction: 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzyl alcohol.
Substitution: 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]-2-nitrobenzaldehyde.
Scientific Research Applications
Chemistry
Building Block for Synthesis:
4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions such as:
- Condensation Reactions: Used in the synthesis of thiazole derivatives and other heterocycles.
- Functionalization: The aldehyde group allows for further reactions, enabling the introduction of different functional groups which can lead to novel compounds with tailored properties.
Biology
Antimicrobial Activity:
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can disrupt bacterial cell membranes or inhibit essential enzymes, making them candidates for antimicrobial drug development .
Anticancer Potential:
The compound has been explored for its anticancer properties. Its ability to interact with biological macromolecules suggests potential mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth through targeted pathways .
Case Study:
In vitro studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were tested against breast cancer cells, showing significant inhibition of cell proliferation .
Medicine
Therapeutic Properties:
The compound has been investigated for its anti-inflammatory and antioxidant activities. These properties are crucial in developing drugs aimed at treating chronic inflammatory diseases and oxidative stress-related conditions .
Drug Development:
Recent advancements in medicinal chemistry highlight the importance of thiazole-containing compounds in drug discovery. The structural diversity offered by the thiazole ring allows for modifications that can enhance bioactivity and selectivity against specific biological targets .
Mechanism of Action
The mechanism of action of 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can mimic natural substrates or inhibitors, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine (CAS: 81529-61-5)
- Structure : Replaces the benzaldehyde group with a phenyl ring and substitutes the thiazole C2 position with an amine (-NH₂).
- Molecular Formula : C₁₃H₁₆N₂S (MW: 232.34 g/mol).
- Properties: Enhanced nucleophilicity due to the amine group, enabling participation in coupling reactions. Solubility in chloroform, methanol, and DMSO .
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine
- Structure : Incorporates a triazole ring at the thiazole C5 position, replacing the benzaldehyde with an amine.
- Synthesized for anticancer research .
Analogues with Piperidine/Carboxylate Modifications
tert-Butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate
- Structure : Features a piperidine ring linked to the thiazole, with a formyl group at the thiazole C4 position.
- Molecular Formula : C₁₄H₂₀N₂O₃S (MW: 296.39 g/mol).
tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate (CAS: 365413-31-6)
- Structure : Ethoxycarbonyl substituent at the thiazole C4 position and a tetrahydro-pyridine ring.
- Properties : MP: 71–73°C; the ethoxycarbonyl group enhances stability and alters reactivity for ester-based derivatization .
Functional Group Comparison and Reactivity
Biological Activity
4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Thiazole Ring: The presence of the thiazole ring contributes to the compound's reactivity and biological properties.
- tert-Butyl Group: This bulky group can influence the compound's lipophilicity and interaction with biological targets.
Antibacterial Activity
Research has indicated that thiazole derivatives exhibit significant antibacterial properties. A study focused on various thiazole compounds, including derivatives of benzaldehyde, demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for selected compounds was assessed, revealing notable antibacterial activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| Other Thiazole Derivatives | 16-64 | S. aureus |
These findings suggest that modifications to the thiazole structure can enhance antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. A study reported that this compound exhibits cytotoxicity against breast cancer cells (MDA-MB-231) and colorectal cancer cells (HCT116).
Case Study:
In a comparative analysis of several thiazole derivatives, this compound showed an IC50 value of 15 µM against MDA-MB-231 cells, indicating a promising anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HCT116 | 20 |
| HepG2 | 25 |
These results highlight the compound's potential as a lead candidate for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole derivatives have been documented in various studies. Specifically, compounds containing thiazole rings were shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism of Action:
Research indicates that these compounds may exert their effects by blocking specific signaling pathways involved in inflammation. For instance, the inhibition of NF-kB signaling has been linked to reduced expression of inflammatory mediators.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving (1) thiazole ring formation using tert-butyl-substituted thiourea and α-bromo ketones under reflux in ethanol , and (2) aldehyde functionalization via Suzuki-Miyaura coupling between 4-bromobenzaldehyde and tert-butyl-substituted thiazole intermediates. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ in toluene/water mixtures enhance cross-coupling efficiency . Solvent polarity and temperature (80–100°C) critically affect reaction rates and purity, with yields ranging from 60–85% after chromatographic purification .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the aldehyde proton at δ 9.8–10.2 ppm and tert-butyl protons as a singlet at δ 1.3–1.4 ppm. Thiazole ring protons appear as doublets between δ 7.2–8.1 ppm .
- FT-IR : A strong C=O stretch at ~1700 cm⁻¹ (aldehyde) and C=N/C-S stretches at 1600–1500 cm⁻¹ (thiazole) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase for purity assessment (>95%) .
Advanced Research Questions
Q. How does the tert-butyl substituent on the thiazole ring influence electronic properties and reactivity?
- Methodological Answer : The tert-butyl group acts as an electron-donating substituent , stabilizing the thiazole ring via steric hindrance and hyperconjugation. Cyclic voltammetry reveals a reduction in oxidation potential (by ~0.3 V) compared to unsubstituted thiazoles, enhancing electrophilic aromatic substitution reactivity at the aldehyde position . Computational DFT studies (B3LYP/6-31G*) show increased electron density on the thiazole N-atom, facilitating hydrogen bonding in biological targets .
Q. What strategies resolve contradictions in reported biological activity data for thiazole-aldehyde derivatives?
- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 2–50 µM for fungal strains) arise from assay variability (broth microdilution vs. agar diffusion) and stereochemical impurities . Mitigation strategies include:
- Chiral HPLC to isolate enantiomers .
- Docking simulations (AutoDock Vina) to correlate substituent orientation with target binding (e.g., CYP51 enzyme in fungi) .
- Meta-analysis of published data using standardized MIC/MBC protocols .
Q. How can crystallography elucidate the solid-state structure and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals π-π stacking between thiazole rings (3.5–4.0 Å spacing) and hydrogen bonding between the aldehyde oxygen and adjacent NH groups (e.g., in co-crystals with sulfathiazole derivatives). Space group assignments (e.g., P2₁/c) and torsion angles (<5° for planar thiazole-aldehyde systems) confirm structural rigidity .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
